molecular formula C10H10N2OS B5585383 2-cyano-3-(5-ethyl-2-thienyl)acrylamide CAS No. 5654-39-7

2-cyano-3-(5-ethyl-2-thienyl)acrylamide

Cat. No.: B5585383
CAS No.: 5654-39-7
M. Wt: 206.27 g/mol
InChI Key: ZFIVHFMVGUPGOQ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(5-ethyl-2-thienyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of acrylamides, which are widely used in the pharmaceutical industry for their diverse biological activities.

Properties

IUPAC Name

(Z)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-8-3-4-9(14-8)5-7(6-11)10(12)13/h3-5H,2H2,1H3,(H2,12,13)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIVHFMVGUPGOQ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350443
Record name ST020930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-39-7
Record name ST020930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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